2-(Acetyloxy)-5-methylbenzoic acid 2-(Acetyloxy)-5-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 14504-08-6
VCID: VC2099014
InChI: InChI=1S/C10H10O4/c1-6-3-4-9(14-7(2)11)8(5-6)10(12)13/h3-5H,1-2H3,(H,12,13)
SMILES: CC1=CC(=C(C=C1)OC(=O)C)C(=O)O
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol

2-(Acetyloxy)-5-methylbenzoic acid

CAS No.: 14504-08-6

Cat. No.: VC2099014

Molecular Formula: C10H10O4

Molecular Weight: 194.18 g/mol

* For research use only. Not for human or veterinary use.

2-(Acetyloxy)-5-methylbenzoic acid - 14504-08-6

Specification

CAS No. 14504-08-6
Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
IUPAC Name 2-acetyloxy-5-methylbenzoic acid
Standard InChI InChI=1S/C10H10O4/c1-6-3-4-9(14-7(2)11)8(5-6)10(12)13/h3-5H,1-2H3,(H,12,13)
Standard InChI Key FYMUQQMPOYILBF-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC(=O)C)C(=O)O
Canonical SMILES CC1=CC(=C(C=C1)OC(=O)C)C(=O)O

Introduction

Physical and Chemical Properties

Structural Information and Identifiers

2-(Acetyloxy)-5-methylbenzoic acid possesses a well-defined chemical structure that determines its physical and chemical properties. The compound is characterized by several chemical identifiers that facilitate its recognition in scientific literature and databases.

Table 1: Chemical Identifiers of 2-(Acetyloxy)-5-methylbenzoic acid

ParameterValue
CAS Registry Number14504-08-6
Molecular FormulaC₁₀H₁₀O₄
Molecular Weight194.18 g/mol
IUPAC Name2-acetyloxy-5-methylbenzoic acid
InChIInChI=1S/C10H10O4/c1-6-3-4-9(14-7(2)11)8(5-6)10(12)13/h3-5H,1-2H3,(H,12,13)
InChIKeyFYMUQQMPOYILBF-UHFFFAOYSA-N
SMILESCC1=CC(=C(C=C1)OC(=O)C)C(=O)O
Canonical SMILESCC1=CC(=C(C=C1)OC(=O)C)C(=O)O
PubChem Compound ID23251958

These chemical identifiers provide unique ways to reference the compound in databases and literature, ensuring precise identification despite variations in naming conventions across different sources. The molecular formula indicates that the molecule contains 10 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms, arranged in a specific structural configuration that gives the compound its distinctive properties.

Physicochemical Properties

The physical and chemical properties of 2-(Acetyloxy)-5-methylbenzoic acid are determined by its molecular structure, particularly the presence of functional groups such as the carboxylic acid and the acetyloxy group. While specific experimental data for this compound is limited in the provided search results, certain properties can be inferred based on its chemical structure and comparison with similar compounds.

Based on structural analysis and comparison with related compounds such as 2-acetyloxy-5-chlorobenzoic acid, we can infer several physical properties. The compound likely appears as a crystalline solid at room temperature, with a relatively high melting point typical of benzoic acid derivatives. The presence of both polar functional groups (carboxylic acid and ester) and non-polar regions (methyl group and aromatic ring) affects its solubility profile, making it likely soluble in organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide, while having limited solubility in water .

Comparing with the chloro-substituted analog (2-acetyloxy-5-chlorobenzoic acid), which has a reported density of 1.416 g/cm³ and a boiling point of 348.7°C at 760 mmHg, we can expect 2-(Acetyloxy)-5-methylbenzoic acid to have somewhat similar physical properties, albeit with adjustments due to the difference between a methyl and a chloro substituent .

Synthesis Methods

Synthesis from 5-Methylsalicylic Acid

The primary synthetic route to produce 2-(Acetyloxy)-5-methylbenzoic acid involves the acetylation of 5-methylsalicylic acid (2-hydroxy-5-methylbenzoic acid) using acetic anhydride. This reaction represents an esterification of the phenolic hydroxyl group while leaving the carboxylic acid group intact.

Table 2: Synthesis Reaction Components

ComponentChemical FormulaRole in Synthesis
5-Methylsalicylic acidC₈H₈O₃Starting material
Acetic anhydrideC₄H₆O₃Acetylating agent
Concentrated sulfuric acidH₂SO₄Catalyst
WaterH₂OHydrolysis of excess anhydride

The documented synthesis procedure, which yields 98% of the desired product, is described as follows:

  • In an inert atmosphere using a 100 mL three-necked flask, 5.00 g (32.9 mmol, 1.00 eq) of 2-hydroxy-5-methylbenzoic acid is mixed with 16.3 g (159 mmol, 16.1 mL, 4.86 eq) of acetic anhydride.

  • A catalytic amount of concentrated sulfuric acid (6.44 mg, 657 μmol, 3.50 μL, 0.02 eq) is added to this suspension.

  • After 1 hour of reaction time, 70.0 mL of water is added, and stirring is continued for an additional 17 hours.

  • The resulting precipitate is filtered off and washed with 100 mL of water.

  • The final product, 2-(Acetyloxy)-5-methylbenzoic acid, is obtained as a colorless solid with a yield of 6.22 g (32.0 mmol, 98%) .

This high-yield synthesis method demonstrates the efficiency of the reaction and the relative stability of the product under the reaction conditions. The use of a catalytic amount of sulfuric acid accelerates the reaction by activating the acetic anhydride for nucleophilic attack by the phenolic hydroxyl group.

Alternative Synthesis Approaches

While the direct acetylation of 5-methylsalicylic acid represents the most straightforward and efficient synthetic route, alternative approaches could potentially be employed based on general organic chemistry principles and the synthesis of similar compounds. These alternative routes might include:

  • Methylation of 2-(acetyloxy)-benzoic acid at the 5-position through electrophilic aromatic substitution

  • Carboxylation of appropriately substituted acetoxytoluene derivatives

  • Selective oxidation of corresponding aldehyde derivatives

Comparison with Related Compounds

Structural Analogs and Isomers

To better understand the properties and potential applications of 2-(Acetyloxy)-5-methylbenzoic acid, it is informative to compare it with structurally related compounds identified in the search results.

Table 3: Comparison of 2-(Acetyloxy)-5-methylbenzoic acid with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
2-(Acetyloxy)-5-methylbenzoic acidC₁₀H₁₀O₄194.18Reference compound
2-(Acetyloxy)-6-methylbenzoic acidC₁₀H₁₀O₄194.18Methyl group at position 6 instead of 5
2-Methoxy-5-methylbenzoic acidC₉H₁₀O₃166.17Methoxy group instead of acetyloxy group
2-acetyloxy-5-chlorobenzoic acidC₉H₇ClO₄214.60Chloro substituent instead of methyl group
Flusalazine (2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid)Complex structureHigherComplex phenethylamino substituent at position 5

These structural analogs differ in the nature and position of substituents on the benzoic acid core structure. The positional isomer 2-(Acetyloxy)-6-methylbenzoic acid has the same molecular formula and weight but differs in the position of the methyl group, which could affect its chemical reactivity and biological properties due to different steric effects .

2-Methoxy-5-methylbenzoic acid represents a simplified analog where the acetyloxy group is replaced by a methoxy group, resulting in a compound with fewer atoms and reduced molecular weight . This structural modification eliminates the hydrolyzable ester group, potentially affecting the compound's stability and pharmacological properties.

The chloro-substituted analog, 2-acetyloxy-5-chlorobenzoic acid, replaces the methyl group with a chlorine atom, introducing an electronegative halogen that would significantly alter the electronic properties of the aromatic ring and potentially the reactivity of the compound .

Structure-Activity Relationships

The structural comparisons provide insights into potential structure-activity relationships. For example, the search results indicate that flusalazine, which shares the 2-acetoxy benzoic acid core but has a more complex substituent at position 5, demonstrates significant analgesic effects in various experimental models without causing gastric damage even at doses up to 1000 mg/kg . This is in stark contrast to conventional NSAIDs like aspirin and indomethacin, which cause critical gastric bleeding.

These findings suggest that the 2-acetoxy benzoic acid scaffold, including potentially 2-(Acetyloxy)-5-methylbenzoic acid, might serve as a promising template for developing safer analgesic and anti-inflammatory agents. The methyl group at position 5 in 2-(Acetyloxy)-5-methylbenzoic acid represents a simpler substitution compared to the complex phenethylamino group in flusalazine, potentially allowing researchers to explore the minimal structural requirements for beneficial pharmacological activity.

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